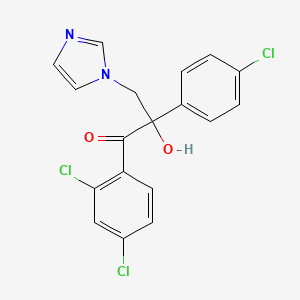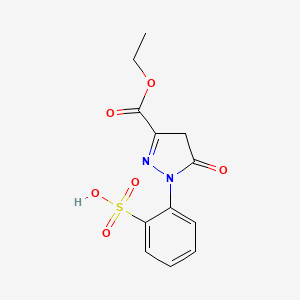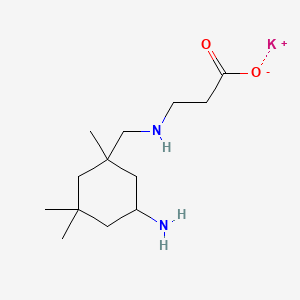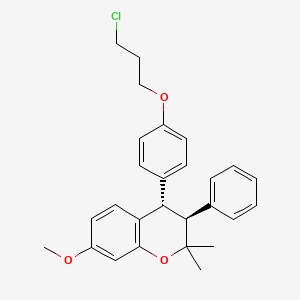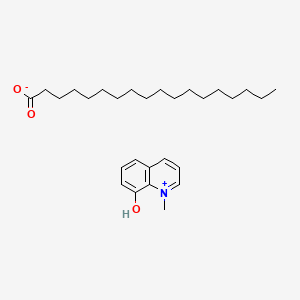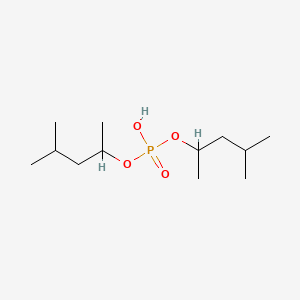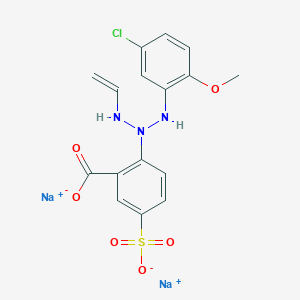
Tripotassium trihydrogen (nitrilotris(methylene))trisphosphonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tripotassium trihydrogen (nitrilotris(methylene))trisphosphonate is a chemical compound with the molecular formula C3H9K3NO9P3. It is known for its complexing properties and is used in various industrial and scientific applications. This compound is part of the phosphonate family, which is characterized by the presence of phosphonic acid groups.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tripotassium trihydrogen (nitrilotris(methylene))trisphosphonate typically involves the reaction of nitrilotris(methylene)triphosphonic acid with potassium hydroxide. The reaction is carried out in an aqueous medium, and the product is obtained by crystallization. The reaction can be represented as follows:
N[CH2PO(OH)2]3+3KOH→C3H9K3NO9P3+3H2O
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactions under controlled conditions to ensure high yield and purity. The process includes the use of high-purity reagents and advanced crystallization techniques to obtain the final product.
Análisis De Reacciones Químicas
Types of Reactions
Tripotassium trihydrogen (nitrilotris(methylene))trisphosphonate undergoes various chemical reactions, including:
Complexation Reactions: It forms stable complexes with metal ions, which is useful in water treatment and industrial cleaning.
Acid-Base Reactions: It can act as a ligand in acid-base reactions, forming stable complexes with both acids and bases.
Common Reagents and Conditions
Common reagents used in reactions with this compound include metal salts, acids, and bases. The reactions are typically carried out in aqueous solutions at controlled pH levels to ensure the stability of the complexes formed.
Major Products Formed
The major products formed from reactions involving this compound are metal-phosphonate complexes, which have applications in various fields such as water treatment and industrial cleaning.
Aplicaciones Científicas De Investigación
Tripotassium trihydrogen (nitrilotris(methylene))trisphosphonate has a wide range of scientific research applications, including:
Chemistry: Used as a chelating agent to form stable complexes with metal ions.
Biology: Investigated for its potential use in biological systems due to its ability to bind metal ions.
Medicine: Explored for its potential use in medical treatments, particularly in the field of bone health and osteoporosis.
Industry: Used in water treatment, industrial cleaning, and as a scale inhibitor in various industrial processes.
Mecanismo De Acción
The mechanism of action of tripotassium trihydrogen (nitrilotris(methylene))trisphosphonate involves its ability to form stable complexes with metal ions. This complexation process is driven by the presence of multiple phosphonic acid groups, which can coordinate with metal ions to form stable chelates. The molecular targets include metal ions such as calcium, magnesium, and iron, which are commonly found in water and biological systems.
Comparación Con Compuestos Similares
Similar Compounds
- Sodium nitrilotris(methylene)triphosphonate
- Calcium nitrilotris(methylene)triphosphonate
- Magnesium nitrilotris(methylene)triphosphonate
Uniqueness
Tripotassium trihydrogen (nitrilotris(methylene))trisphosphonate is unique due to its high solubility in water and its ability to form stable complexes with a wide range of metal ions. This makes it particularly useful in applications where metal ion sequestration is required, such as in water treatment and industrial cleaning.
Propiedades
Número CAS |
94021-24-6 |
|---|---|
Fórmula molecular |
C3H9K3NO9P3 |
Peso molecular |
413.32 g/mol |
Nombre IUPAC |
tripotassium;hydroxy-[[phosphonatomethyl(phosphonomethyl)amino]methyl]phosphinate |
InChI |
InChI=1S/C3H12NO9P3.3K/c5-14(6,7)1-4(2-15(8,9)10)3-16(11,12)13;;;/h1-3H2,(H2,5,6,7)(H2,8,9,10)(H2,11,12,13);;;/q;3*+1/p-3 |
Clave InChI |
CQDMQNNPEXOLIR-UHFFFAOYSA-K |
SMILES canónico |
C(N(CP(=O)(O)[O-])CP(=O)([O-])[O-])P(=O)(O)O.[K+].[K+].[K+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




